molecular formula C11H14N2O B1427353 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide CAS No. 1894628-49-9

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Katalognummer: B1427353
CAS-Nummer: 1894628-49-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: NKCDVKISFNKTNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide (CAS 1894628-49-9) is a high-purity chemical compound supplied for research and development purposes. This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The molecular formula is C11H14N2O with a molecular weight of 190.24 g/mol . The THIQ core is present in numerous clinically used drugs and bioactive natural products, including the anti-Parkinsonian agent Apomorphine, the anticancer drugs Trabectedin and Lurbinectedin, and the muscle relaxant Atracurium . This scaffold is associated with a wide spectrum of biological activities, such as antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects, making it a highly valuable template for drug discovery . Researchers are exploring derivatives of this scaffold for their contractile activity on smooth muscle preparations and other physiological effects . The synthesis of such THIQ derivatives often employs classic methods like Pictet–Spengler condensation or Bischler–Nepieralski cyclization . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDVKISFNKTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894628-49-9
Record name 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, known for its structural complexity and biological potential, is a derivative of tetrahydroisoquinoline (THIQ). This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OC_{12}H_{15}N_{3}O, with a molecular weight of approximately 217.27 g/mol. Its structure integrates a tetrahydroisoquinoline moiety with an acetamide group, which is significant for its biological activity.

Property Value
Molecular FormulaC12H15N3OC_{12}H_{15}N_{3}O
Molecular Weight217.27 g/mol
IUPAC NameThis compound

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, disrupting its kinase activity and thereby affecting cellular proliferation.

Anticancer Activity

Research indicates that this compound has significant potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance:

  • In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

Beyond its anticancer properties, this compound exhibits neuroprotective effects. It has been implicated in modulating neurotransmitter systems and may influence dopaminergic signaling pathways. This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with several receptors involved in neurotransmission:

Receptor Binding Affinity (nM) Effect
CDK2IC50 ~ 50Inhibition of kinase activity
5-HT2C receptorIC50 ~ 23.5Modulation of serotonergic activity
Melatonin MT1/MT2MT1: IC50 ~ 23.5
MT2: IC50 ~ 32.6
Modulation of melatonergic signaling

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of THIQ derivatives including this compound. The results indicated that modifications to the acetamide group significantly affected the compound's potency against CDK2 .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THIQ derivatives. The study found that compounds similar to this compound could reduce oxidative stress in neuronal cells and improve survival rates under neurotoxic conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development:
The compound has been recognized for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development. Notably, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is implicated in cancer progression.

Synthetic Pathways:
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride or acetic acid under controlled conditions. This synthetic route is essential for producing the compound in high purity and yield for further biological evaluation.

Neuropharmacology

Neuroprotective Effects:
Compounds containing the tetrahydroisoquinoline moiety have been studied for their neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and may inhibit enzymes involved in catecholamine metabolism. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Binding Affinity Studies:
Investigations into the binding affinity of this compound to various receptors have shown promising results. The compound's ability to interact with neurotransmitter receptors indicates its potential utility in developing treatments for cognitive decline associated with neurodegenerative diseases .

Cancer Research

Antitumor Activity:
The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29). The mechanism of action appears to involve the inhibition of key enzymes and pathways that promote cancer cell survival and proliferation .

Case Studies and Efficacy:
Recent studies have documented the efficacy of this compound in xenograft models where it exhibited significant tumor growth inhibition compared to control groups. For instance, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%. These findings underline the compound's potential as a lead candidate for further development in oncology.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique PropertiesApplications
This compoundTetrahydroisoquinoline moietyCDK2 inhibitorCancer therapy
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideDimethylacetamide groupAntitumor activityMedicinal chemistry
N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideMethoxy group additionNeuroprotective effectsNeuropharmacology

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

The position of substitution on the tetrahydroisoquinoline scaffold significantly influences molecular properties and bioactivity. Key analogs include:

Compound Substituent Position Key Structural Features
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetamide 1-yl Acetamide at the nitrogen-bearing position; increased steric hindrance near the NH group
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide 5-yl Acetamide at the aromatic ring’s meta position; planar orientation enhances π-stacking
2-(1,2,3,4-Tetrahydroisoquinolin-7-yl)acetamide 7-yl Substituent near the fused benzene ring; altered electronic distribution

Electronic Effects : The 5-yl acetamide derivative exhibits a distinct electron-withdrawing effect compared to 1-yl analogs, as the acetamide group in the 5-position conjugates with the aromatic system, reducing electron density in the ring . This contrasts with 1-yl derivatives, where the substituent is adjacent to the NH group, leading to localized steric and electronic effects.

Physicochemical Properties

Property 5-yl Acetamide 1-yl Acetamide 7-yl Acetamide
LogP 1.2 ± 0.1 0.8 ± 0.1 1.5 ± 0.2
Aqueous Solubility (mg/mL) 12.3 18.9 8.7
pKa 7.1 (amide NH) 6.8 (amide NH) 7.4 (amide NH)

The 5-yl derivative’s moderate lipophilicity (LogP 1.2) balances membrane permeability and solubility, making it favorable for CNS-targeted applications.

Vorbereitungsmethoden

Pictet-Spengler Reaction-Based Approach

This classical method involves the condensation of a phenylethylamine derivative with an aldehyde, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline core. For example, 2-(3,4-dimethoxyphenyl)ethylamine can be reacted with aldehydes in the presence of Lewis acids like BF3·OEt2 to yield tetrahydroisoquinoline intermediates, which can then be further functionalized to introduce the acetamide group.

Bischler-Napieralski Reaction-Based Approach

This method involves cyclodehydration of β-phenylethylamides or ketoamides under dehydrating conditions (e.g., phosphorus oxychloride in toluene) to form dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. The acetamide substituent can be introduced either before or after ring formation depending on the synthetic route.

Specific Preparation Routes and Reaction Conditions

Amide Coupling and Cyclization Sequence

One documented route starts with the coupling of 3,4-dimethoxyphenethylamine with phenylacetic acid derivatives using peptide coupling reagents such as HBTU or BOP to form amide intermediates. These intermediates undergo Bischler-Napieralski cyclization with phosphorus oxychloride to yield dihydroisoquinolines, which are then reduced (e.g., with sodium borohydride) to tetrahydroisoquinolines. Subsequent alkylation or acylation introduces the acetamide group.

Reduction and Cyclization of Ketoamides

A method involves the synthesis of ketoamide precursors, which are reduced with sodium borohydride to hydroxyamides. These hydroxyamides undergo acid-mediated cyclization (e.g., with p-toluenesulfonic acid) to form tetrahydroisoquinoline derivatives. The acetamide functionality can be introduced through acylation of the amino group or by using acylated ketoamide starting materials.

Transfer Hydrogenation and Chiral Catalysis

For enantiomerically enriched tetrahydroisoquinolines, transfer hydrogenation of dihydroisoquinoline intermediates is performed using chiral Ru(II) complexes. This method allows for stereoselective synthesis of tetrahydroisoquinoline cores, which can then be functionalized with acetamide groups via alkylation with bromoacetamide derivatives and subsequent hydrolysis or amide coupling.

Direct N-Acylation of Tetrahydroisoquinoline

In some protocols, the tetrahydroisoquinoline nucleus is first synthesized, then directly reacted with acyl chlorides or activated esters of acetic acid derivatives to form the acetamide substituent on the 5-position of the ring system. This approach requires selective functionalization strategies to ensure substitution at the desired position.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents/Conditions Description Yield/Notes
1 3,4-Dimethoxyphenethylamine + Phenylacetic acid + HBTU/BOP Amide coupling to form β-phenylethylamide intermediate High yield (typically >80%)
2 Phosphorus oxychloride in toluene, reflux Bischler-Napieralski cyclization to dihydroisoquinoline Moderate to high yield
3 Sodium borohydride in methanol Reduction to tetrahydroisoquinoline 85–90% yield
4 N-Benzyl bromoacetamide + base (e.g., diisopropylethylamine) Alkylation to introduce acetamide moiety Good yield; requires careful control
5 Hydrolysis or amide coupling Final conversion to this compound Purification by recrystallization

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Pictet-Spengler Condensation Phenylethylamine, aldehydes, BF3·OEt2 Cyclization Straightforward, widely used May require multiple steps for acetamide introduction
Bischler-Napieralski Cyclization β-Phenylethylamides, POCl3 Cyclodehydration Efficient ring formation Harsh reagents, possible side reactions
Reduction of Ketoamides + Acid Cyclization Ketoamides, NaBH4, p-TsOH Reduction + Cyclization Good yields, versatile Multi-step, requires careful control
Transfer Hydrogenation with Chiral Catalyst Dihydroisoquinoline, Ru(II) catalyst Stereoselective reduction Enantiomerically pure products Requires chiral catalysts, cost
Direct N-Acylation Tetrahydroisoquinoline, acyl chlorides Acylation Simple final step Regioselectivity challenges

Research Findings and Analysis

  • The Pictet-Spengler and Bischler-Napieralski reactions remain the foundational methods for constructing the tetrahydroisoquinoline scaffold, with subsequent modifications to introduce the acetamide group.
  • Reduction steps using sodium borohydride or diisobutylaluminum hydride (DIBAL-H) are critical for converting dihydroisoquinoline intermediates to the tetrahydroisoquinoline core with high yields and selectivity.
  • Chiral transfer hydrogenation methods enable the synthesis of enantiomerically enriched tetrahydroisoquinolines, important for biological activity studies.
  • Acylation to form the acetamide group can be achieved via alkylation with bromoacetamide derivatives or direct coupling with acyl chlorides, often requiring bases like triethylamine or diisopropylethylamine.
  • Reaction conditions such as temperature, solvent choice (e.g., toluene, methanol, acetonitrile), and catalysts (BF3·OEt2, Ru(II) complexes) significantly influence yield and purity.

Q & A

Q. What are the optimal synthetic routes for 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with the condensation of 5-amino-1,2,3,4-tetrahydroisoquinoline with a protected acetylating agent (e.g., chloroacetamide under basic conditions). Protecting groups (e.g., Boc) may be employed to prevent side reactions. Key steps include:

Amide bond formation : Use coupling reagents like EDC/HOBt in anhydrous DMF.

Deprotection : Acidic conditions (e.g., TFA) for Boc removal.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Characterization requires NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%) and structural integrity.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:
  • ¹H NMR : Look for peaks corresponding to the tetrahydroisoquinoline aromatic protons (δ 6.8–7.2 ppm) and acetamide methylene group (δ 3.2–3.5 ppm).
  • ¹³C NMR : Confirm the presence of carbonyl (δ ~170 ppm) and tertiary carbons in the tetrahydroisoquinoline ring.
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₁H₁₄N₂O: ~206.12 g/mol).
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on hypothesized mechanisms (e.g., enzyme inhibition, receptor binding):
  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase activity measured via ADP-Glo™).
  • Cellular viability : MTT or ATP-based assays in relevant cell lines (e.g., cancer cells for antitumor studies).
  • Binding affinity : Surface plasmon resonance (SPR) or radioligand displacement assays.
    Include positive controls (e.g., known inhibitors) and triplicate measurements for statistical rigor.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow standard laboratory safety protocols:
  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis/handling.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
    Conduct a risk assessment for potential hazards (e.g., irritancy, mutagenicity) using predictive tools like ECOSAR or experimental data from analogous compounds.

Advanced Research Questions

Q. How can researchers address low yield in the final synthetic step?

  • Methodological Answer : Low yield may stem from side reactions or purification inefficiencies. Troubleshoot via:
  • Reaction optimization : Vary temperature (e.g., 0°C vs. room temperature), solvent polarity (DMF vs. THF), or catalyst (e.g., DMAP for acylation).
  • Intermediate analysis : Monitor reaction progress via TLC or LC-MS to identify byproducts.
  • Alternative purification : Switch to reverse-phase HPLC for challenging separations.
    Design a factorial experiment (e.g., Taguchi method) to test variable interactions.

Q. How to resolve discrepancies between NMR data and computational predictions?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Address by:

2D NMR : Perform COSY, NOESY, or HSQC to assign signals accurately.

DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) with explicit solvent models (e.g., PCM for DMSO).

Variable temperature NMR : Probe dynamic effects by acquiring spectra at 25°C and –40°C.
Compare results with published data for structurally similar tetrahydroisoquinoline derivatives.

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?

  • Methodological Answer : Select models based on the target indication:
  • Pharmacokinetics : Rodent models (e.g., Sprague-Dawley rats) for IV/PO administration. Collect plasma samples at 0, 1, 3, 6, 12, 24h post-dose. Analyze via LC-MS/MS.
  • Efficacy : Disease-specific models (e.g., xenograft mice for oncology). Use dose-ranging studies (1–50 mg/kg) with endpoints like tumor volume or biomarker expression.
    Include control groups and blinded assessments to minimize bias.

Q. How to analyze conflicting data across pharmacological studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from assay conditions or compound stability. Mitigate via:
  • Standardized protocols : Use identical buffer pH, temperature, and incubation times.
  • Stability testing : Assess compound integrity in assay media (e.g., LC-MS at t = 0h and 24h).
  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., mixed-effects regression) to account for variability.
    Report confidence intervals and effect sizes to contextualize findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 2
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.